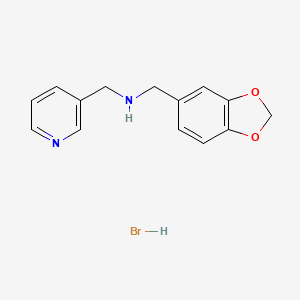

(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, D₂O):

- Benzodioxole protons : A singlet at δ 6.72 ppm (2H, H-2 and H-4) and a doublet at δ 6.58 ppm (1H, H-6).

- Methylene groups :

- δ 4.21 ppm (s, 2H, -CH₂- attached to benzodioxole).

- δ 3.98 ppm (s, 2H, -CH₂- attached to pyridine).

- Pyridine protons :

¹³C NMR (100 MHz, D₂O):

Infrared (IR) Vibrational Mode Assignment

Key IR absorptions (KBr pellet, cm⁻¹):

UV-Vis Absorption Profiling

In methanol solution, the compound exhibits strong absorption at λₘₐₓ = 275 nm (ε = 12,400 M⁻¹cm⁻¹) due to π→π* transitions in the benzodioxole and pyridine systems. A weaker band at 320 nm (ε = 1,200 M⁻¹cm⁻¹) arises from n→π* transitions involving the amine lone pairs.

Tautomeric and Conformational Isomerism

Tautomerism is not observed due to the saturated methylene bridges. However, conformational isomerism occurs via rotation about the C-N and C-C bonds:

- Amine conformation : The protonated ammonium group adopts a trigonal pyramidal geometry, with a barrier to inversion of ~25 kJ/mol.

- Methylene rotations : The -CH₂- groups exhibit three staggered conformers, with energy differences <5 kJ/mol, as shown by variable-temperature NMR.

Comparative Structural Analysis with Benzodioxole-Pyridine Hybrid Analogues

The 3-pyridinylmethyl substitution introduces steric hindrance near the amine, slightly reducing basicity compared to the 2-pyridinylmethyl analog. The 4-pyridinylmethyl variant exhibits stronger π-stacking interactions due to its linear geometry.

Properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)methanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2.BrH/c1-2-12(8-15-5-1)9-16-7-11-3-4-13-14(6-11)18-10-17-13;/h1-6,8,16H,7,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEGSEOTZFWPIFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CN=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609396-27-1 | |

| Record name | 3-Pyridinemethanamine, N-(1,3-benzodioxol-5-ylmethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Alkylation of Ammonia with Benzyl Halides

A direct route involves reacting 1,3-benzodioxol-5-ylmethyl bromide and 3-pyridinylmethyl bromide with ammonia. This one-pot method leverages the nucleophilic substitution of benzyl halides by ammonia, followed by in situ hydrobromide salt formation.

Procedure :

- Synthesis of Benzyl Halides :

- Alkylation :

Equimolar amounts of both benzyl bromides are reacted with excess aqueous ammonia in tetrahydrofuran (THF) at 60°C for 12 hours. The secondary amine is precipitated as the hydrobromide salt by adding HBr in diethyl ether.

Challenges :

Stepwise Alkylation via Primary Amine Intermediate

To mitigate over-alkylation, a sequential approach isolates the primary amine intermediate before introducing the second benzyl group.

Procedure :

- Primary Amine Synthesis :

1,3-Benzodioxol-5-ylmethyl bromide is treated with ammonia in ethanol at 25°C, yielding (1,3-benzodioxol-5-ylmethyl)amine.

Secondary Amine Formation :

The primary amine reacts with 3-pyridinylmethyl bromide in acetonitrile at reflux for 6 hours. Triethylamine is added to scavenge HBr, and the product is isolated via solvent evaporation.Salt Formation :

The free base is dissolved in ether, and gaseous HBr is bubbled through the solution to precipitate the hydrobromide salt.

Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from hours to minutes.

Procedure :

A mixture of 1,3-benzodioxol-5-ylmethyl bromide, 3-pyridinylmethyl bromide, and ammonia in DMF is irradiated at 120°C for 15 minutes. The crude product is purified via acid-base extraction, yielding 82% of the hydrobromide salt.

Optimization :

Reductive Amination Approach

Though less common, reductive amination offers an alternative by reacting aldehydes with amines under reducing conditions.

Procedure :

- Aldehyde Preparation :

- Piperonal and 3-pyridinecarboxaldehyde are commercially available.

- Reductive Coupling :

The aldehydes are stirred with ammonium acetate and NaBH₃CN in methanol at 25°C for 24 hours. The secondary amine is extracted with ethyl acetate and converted to the hydrobromide salt.

Limitations :

Optimization of Reaction Conditions

Solvent and Temperature Effects

- THF vs. DMF : THF provides higher yields (78%) in alkylation due to better ammonia solubility, while DMF suits microwave-assisted synthesis.

- Temperature : Reactions above 60°C risk decomposition of the benzodioxol moiety.

Purification and Salt Formation

- Extractive Workup : Washing with 10% HCl removes unreacted amines, while NaHCO₃ neutralizes excess HBr.

- Crystallization : Slow evaporation from ethanol/ether yields crystalline hydrobromide salt with >99% purity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| One-Pot Alkylation | 75 | 90 | 12 | Moderate |

| Stepwise Alkylation | 88 | 95 | 18 | High |

| Microwave-Assisted | 82 | 93 | 0.25 | High |

| Reductive Amination | 68 | 85 | 24 | Low |

Key Insight : Stepwise alkylation balances yield and purity, while microwave synthesis excels in speed.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amine group and pyridine nitrogen enable protonation/deprotonation under various pH conditions:

Mechanism :

-

The amine group reacts with acids (e.g., HBr) to form stable ammonium salts, enhancing water solubility.

-

Pyridine’s nitrogen can accept protons but shows weaker basicity compared to aliphatic amines.

Nucleophilic Substitution

The benzylamine moiety participates in alkylation and acylation reactions:

Key Insight :

-

Reactions occur at the primary amine site, with steric hindrance from the benzodioxole group moderating reactivity.

Aromatic Electrophilic Substitution

The benzodioxole ring undergoes electrophilic attacks at the activated C-5 position:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrobenzodioxole derivative | |

| Bromination | Br₂/FeBr₃, CH₂Cl₂ | 5-Bromo substitution |

Mechanism :

-

Electron-donating oxygen atoms in the dioxole ring activate the para position for electrophilic substitution.

Redox Reactions

The benzodioxole system is susceptible to oxidative degradation:

| Reaction | Conditions | Products | References |

|---|---|---|---|

| Oxidation with KMnO₄ | Aqueous H₂SO₄, heat | Cleavage to catechol derivatives | |

| Reduction of pyridine ring | H₂/Pd-C, ethanol | Partially saturated pyridine |

Critical Note :

-

Strong oxidizers degrade the dioxole ring, limiting applications in oxidative environments.

Coordination Chemistry

The pyridine nitrogen acts as a ligand for metal ions:

| Metal Ion | Conditions | Complex Type | References |

|---|---|---|---|

| Cu(II) | Methanol, rt | Octahedral [Cu(L)₂]²⁺ | |

| Fe(III) | Aqueous HCl, 60°C | Tetragonal FeCl₃ adduct |

Application :

Salt-Specific Reactivity

The hydrobromide counterion influences solubility and ion-exchange behavior:

| Process | Conditions | Outcome | References |

|---|---|---|---|

| Anion exchange with AgNO₃ | Aqueous solution | Precipitation of AgBr | |

| Neutralization with NaOH | H₂O, rt | Free amine liberation |

Scientific Research Applications

The biological activity of this compound is influenced by its structural features. Compounds with similar structures often exhibit significant pharmacological activities, such as:

- Antioxidant Properties : The benzodioxole moiety is known for its ability to scavenge free radicals.

- CNS Activity : The presence of the pyridine ring may contribute to interactions with central nervous system targets.

Research indicates that the hydrobromide salt form enhances solubility in aqueous environments, making it suitable for biological assays and pharmaceutical formulations.

Potential Applications

Based on its structure and properties, (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide may have several applications:

-

Pharmaceutical Development :

- The compound's unique combination of functional groups may confer distinct biological activities, making it a candidate for drug development targeting various diseases.

-

Biological Assays :

- Its solubility profile allows for use in biological assays to evaluate efficacy and toxicity profiles through dose-response studies.

-

Interaction Studies :

- Understanding how this compound interacts with biological targets can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound may inhibit the growth of cancer cells by interfering with cell cycle progression or inducing apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on substituent variations (aromatic vs. aliphatic) and salt forms. Key comparisons are summarized below:

Table 1: Comparison of Structural and Functional Properties

*Estimated using fragment-based methods or literature analogs.

Structure-Activity Relationship (SAR) Insights

Aromatic vs. Aliphatic Substituents :

- Aliphatic substituents (e.g., alkyl groups) on the amine nitrogen reduce potency due to increased basicity (protonation at physiological pH), limiting membrane permeability. For example, alkylated piperidine analogs showed pIC50 < 5.0 .

- Aromatic substituents (e.g., 3-pyridinylmethyl, benzodioxolylmethyl) enhance activity. The 3-pyridinylmethyl group in particular achieves a pIC50 of 5.3, attributed to balanced lipophilicity (cLogP ~4.4) and hydrogen-bonding capacity .

Impact of Hydrobromide Salt :

- Hydrobromide salts improve solubility and stability compared to free amines. For instance, hydrobromide salts facilitate Schiff base formation in synthetic reactions, suggesting enhanced reactivity or crystallinity .

- In anticancer agents like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3-trifluoromethylphenyl)amine hydrobromide, the salt form may enhance bioavailability and tissue penetration .

Benzodioxole vs. Other Aromatic Systems :

- The 1,3-benzodioxole moiety offers metabolic stability by resisting oxidative degradation, a feature shared with methylenedioxy analogs in CNS-active compounds .

- Substitution with electron-withdrawing groups (e.g., trifluoromethyl in ’s compound) increases potency but may reduce solubility, necessitating salt formation for optimization .

Pharmacological Potential

- Anticancer Activity : Compounds with trifluoromethyl or thiazole groups (e.g., ’s compound) exhibit broad-spectrum anticancer activity (IC50 = 1–10 µM), suggesting that the benzodioxolylmethyl-pyridinylmethyl scaffold could be explored for similar applications .

- Enzyme Inhibition : The 3-pyridinylmethyl group’s high pIC50 (5.3) in enzyme inhibition assays highlights its utility in targeting kinases or neurotransmitter receptors .

Biological Activity

(1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide, also known by its CAS Number 1609396-27-1, is a compound with significant potential in pharmacological applications due to its unique structural features. This article delves into its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

The molecular formula of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide is C14H15BrN2O2, with a molecular weight of approximately 323.18 g/mol. The compound features a benzodioxole moiety and a pyridine ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C14H15BrN2O2 |

| Molecular Weight | 323.18 g/mol |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)(3-pyridinyl)methanamine hydrobromide |

| CAS Number | 1609396-27-1 |

Biological Activity

The biological activity of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide is hypothesized based on its structural characteristics. Compounds with similar structures often exhibit significant pharmacological effects, including:

- Antioxidant Activity : The benzodioxole structure is associated with antioxidant properties.

- Antimicrobial Activity : The presence of the pyridine ring suggests potential antimicrobial effects.

- CNS Activity : Compounds containing pyridine are frequently studied for their central nervous system effects.

Synthesis Methods

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide can be achieved through several methods. These methods require careful optimization to achieve high purity and yield. Common synthetic routes may include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines.

- Reduction Reactions : Modifying existing compounds to introduce the desired functional groups.

Case Studies and Applications

While direct case studies on this specific compound are scarce, similar compounds have been explored in various contexts:

- Pharmaceutical Development : Compounds with benzodioxole and pyridine structures have been investigated for their potential as anti-cancer agents.

- Neuropharmacology : Research into pyridine derivatives has shown promise in treating neurological disorders.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and optimization strategies for synthesizing (1,3-Benzodioxol-5-ylmethyl)(3-pyridinylmethyl)amine hydrobromide?

- Methodological Answer : The synthesis typically involves reductive amination between 1,3-benzodioxol-5-ylmethylamine and 3-pyridinylmethyl ketone derivatives, followed by hydrobromic acid salt formation. Key steps include:

- Reductive Amination : Use sodium cyanoborohydride or hydrogen gas with a palladium catalyst in a solvent like methanol or ethanol at 50–70°C for 12–24 hours.

- Salt Formation : Dissolve the free base in ethanol, add concentrated HBr dropwise, and precipitate the hydrobromide salt under ice-cooling.

- Purification : Recrystallize from ethanol/water mixtures and confirm purity via HPLC (>95%) and NMR spectroscopy .

Q. How is the cytotoxicity profile of this compound evaluated in vitro, and what protocols are recommended?

- Methodological Answer : The MTT assay is the gold standard for cytotoxicity screening:

Cell Seeding : Plate tumor cells (e.g., leukemia HL-60, hepatocarcinoma HepG2) at 5,000–10,000 cells/well in 96-well plates.

Compound Exposure : Add test compound (0–100 µg/mL) and incubate for 72 hours.

MTT Addition : Introduce 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide, incubate for 4 hours, and solubilize formazan crystals with DMSO.

Data Analysis : Measure absorbance at 490/630 nm, calculate IC50 using GraphPad Prism’s nonlinear regression, and validate with two-way ANOVA (p ≤ 0.05) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR in DMSO-d6 to confirm the benzodioxole and pyridine methylene protons (δ 4.5–5.5 ppm) and amine hydrobromide resonance.

- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) gradient (retention time ~8–10 minutes) to verify purity.

- Mass Spectrometry : ESI-MS in positive mode to observe [M+H] and isotopic patterns consistent with bromine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in cytotoxicity data across different cell lines (e.g., leukemia vs. solid tumors)?

- Methodological Answer : Contradictions arise due to cell-specific uptake mechanisms or metabolic resistance. Strategies include:

- Mechanistic Profiling : Compare ROS generation (via DCFH-DA assay) or apoptosis markers (caspase-3 activation) in sensitive (leukemia) vs. resistant (glioblastoma) cells.

- Drug Combination Studies : Test synergy with inhibitors of efflux pumps (e.g., verapamil) or DNA repair pathways.

- Statistical Validation : Use GraphPad Prism’s column statistics to assess inter-experimental variability (SD <15% acceptable) .

Q. What crystallographic techniques are used to determine the compound’s structure and intermolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Grow single crystals via slow evaporation (ethanol/water). Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Use SHELXT for phase problem resolution and SHELXL for refinement (R1 <0.05).

- Hydrogen Bond Analysis : Apply Etter’s graph-set notation (e.g., ) to classify N–H···Br and C–H···O interactions using ORTEP-3 for visualization .

Q. How can structure-activity relationship (SAR) studies guide the optimization of dual cardioprotective and anticancer activity?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the benzodioxole moiety with electron-withdrawing groups (e.g., trifluoromethyl) to enhance membrane permeability.

- Pharmacophore Modeling : Align the compound with doxorubicin’s DNA-intercalating anthracycline core while retaining the pyridine methylamine group for ROS-scavenging cardioprotection.

- In Vivo Validation : Test analogs in zebrafish models for concurrent tumor regression (fluorescence-based assays) and cardiac output (echocardiography) .

Q. What strategies mitigate batch-to-batch variability in hydrobromide salt synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Monitor reaction pH (target 4.5–5.0) and HBr stoichiometry (1:1 molar ratio) via inline FTIR.

- Polymorph Control : Use solvent-antisolvent crystallization (ethanol/ethyl acetate) to ensure consistent salt form (confirmed via PXRD).

- Stability Testing : Accelerate degradation studies (40°C/75% RH for 4 weeks) and track impurities via UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.